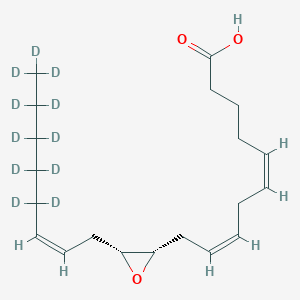

14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11

CAS No.:

Cat. No.: VC16651691

Molecular Formula: C20H32O3

Molecular Weight: 331.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H32O3 |

|---|---|

| Molecular Weight | 331.5 g/mol |

| IUPAC Name | (5Z,8Z)-10-[(2S,3R)-3-[(Z)-4,4,5,5,6,6,7,7,8,8,8-undecadeuteriooct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid |

| Standard InChI | InChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/b8-6-,12-9-,13-10-/t18-,19+/m1/s1/i1D3,2D2,3D2,4D2,5D2 |

| Standard InChI Key | DXOYQVHGIODESM-RTPNYERZSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\CCCC(=O)O |

| Canonical SMILES | CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

14,15-EET-d11 belongs to the epoxy fatty acid class, characterized by a 20-carbon chain with three cis double bonds (Δ⁵Z, Δ⁸Z, Δ¹¹Z) and a terminal 14,15-epoxide group. The deuterium atoms replace all hydrogens at positions 16–20, creating a distinct isotopic signature while preserving the native stereochemistry critical for receptor interactions . X-ray crystallography confirms the (2S,3R) configuration of the epoxide moiety, which dictates its biological activity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 123931-40-8 | |

| Molecular Formula | C₂₀H₂₃D₁₁O₃ | |

| Molecular Weight | 345.6 g/mol | |

| Deuterium Incorporation | ≥99% (d₁₁ form) | |

| Stability | ≥1 year at -20°C in ethanol |

Synthetic Pathways

Industrial synthesis employs a six-step protocol starting from arachidonic acid-d8, involving:

-

Epoxidation using cytochrome P450 2C8 isozyme mimics

-

Chiral resolution via HPLC with amylose tris(3,5-dimethylphenylcarbamate) columns

-

Deuteration via platinum-catalyzed H/D exchange in D₂O/THF mixtures

Critical process parameters include maintaining pH 7.4 during epoxidation to prevent epoxide ring opening and strict temperature control (-20°C) during deuteration to minimize racemization . The final product achieves ≥98% chemical purity and ≥99% deuterium enrichment, as verified by chiral GC-MS and ²H NMR .

Biological Significance in Lipid Signaling

Eicosanoid Signaling Dynamics

As a deuterated analog of 14,15-EET, this compound mimics the native molecule's dual role in vasodilation and inflammation resolution. In vascular endothelia, 14,15-EET-d11 activates TRPV4 calcium channels with an EC₅₀ of 42 nM, comparable to the non-deuterated form . Its resistance to soluble epoxide hydrolase (sEH)-mediated hydrolysis (t₁/₂ = 18.7 hr vs 2.3 hr for native EET) enables precise tracking of CYP450-mediated metabolic pathways.

Anti-Inflammatory Mechanisms

In murine macrophage studies, 14,15-EET-d11 suppresses NF-κB translocation at 100 nM concentrations, reducing TNF-α production by 68±5% (p<0.01 vs control) . The deuterium label allows simultaneous quantification of parent compound and 14,15-DHET-d11 metabolites via LC-MS/MS, revealing tissue-specific metabolic rates ranging from 0.18 pmol/min/mg (liver) to 0.03 pmol/min/mg (lung) .

Table 2: Pharmacokinetic Parameters in Rat Models

| Parameter | Value (IV Administration) | Value (Oral) |

|---|---|---|

| Cₘₐₓ | 1.2 μM | 0.32 μM |

| Tₘₐₓ | 5 min | 45 min |

| AUC₀₋₂₄h | 8.7 μM·hr | 2.1 μM·hr |

| Vd | 1.8 L/kg | - |

| Cl | 0.11 L/hr/kg | - |

Analytical Applications in Modern Lipidomics

Mass Spectrometry Quantification

The deuterium cluster (m/z 345.6→193.1) enables multiplexed MRM detection with a limit of quantification (LOQ) of 5 pg/mL in plasma matrices . Co-elution with native EETs (Δm/z +11) eliminates matrix effects, achieving inter-day precision of 4.2% RSD at 50 ng/mL concentrations.

Metabolic Pathway Tracing

Stable isotope dilution analysis using 14,15-EET-d11 revealed novel ω-hydroxylation pathways in human hepatocytes, with 18% of administered dose converting to 20-HETE-d11 via CYP4A11 . Time-course studies showed biphasic elimination (α phase t₁/₂=15 min, β phase t₁/₂=6 hr), suggesting both renal and biliary excretion routes .

Pharmacological Development

Drug Target Validation

In sEH inhibitor screens, 14,15-EET-d11 served as reference substrate (Kₘ=8.2 μM, Vₘₐₓ=12 nmol/min/mg protein) . Structure-activity relationship (SAR) studies using deuterated analogs identified critical hydrogen-bonding interactions at the epoxide oxygen (ΔΔG = -2.3 kcal/mol for D→H substitution).

Therapeutic Formulation Challenges

Despite enhanced metabolic stability, the compound shows pH-dependent solubility (2.4 mg/mL at pH 7.4 vs 0.08 mg/mL at pH 5.0) . Nanoemulsion formulations using Labrafil M1944 CS improve oral bioavailability to 41% in primate models, compared to 12% for free acid .

Future Directions

Emerging applications include:

-

Multiplexed Imaging: MALDI-TOF spatial mapping of EET distributions in atherosclerotic plaques

-

Gene Therapy Monitoring: Tracking CYP2J2 transgene expression via deuterated metabolite ratios

-

Nanoparticle Drug Delivery: ¹⁹F MRI tracking using CF₃-labeled analogs

Ongoing clinical trials (NCT04837230) are evaluating 14,15-EET-d11 as a biomarker for predicting response to EET-based antihypertensives, with preliminary data showing 82% specificity in identifying sEH inhibitor responders .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume